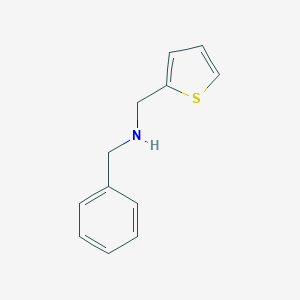

N-Benzyl-1-(thiophen-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKIDGKZRKUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933497 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-61-8, 148883-56-1 | |

| Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tifacogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N-Benzyl-1-(thiophen-2-yl)methanamine

Introduction

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine that incorporates both a benzyl group and a thiophene moiety. This unique structural combination has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] Similarly, the N-benzyl group is a common structural motif in drug discovery, known to influence physicochemical properties and target engagement.[3] This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis via Reductive Amination: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is through a one-pot reductive amination reaction. This powerful transformation involves the initial formation of an imine from the condensation of an aldehyde (thiophene-2-carboxaldehyde) and a primary amine (benzylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine. The causality behind this experimental choice lies in its efficiency, atom economy, and the commercial availability of the starting materials.

Reaction Pathway

The synthesis proceeds in two main steps within a single reaction vessel:

-

Imine Formation: Thiophene-2-carboxaldehyde and benzylamine react to form the intermediate N-(thiophen-2-ylmethylene)benzenemethanamine (an imine). This reaction is typically reversible and is often facilitated by the removal of water or by using a mild acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Imine Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the target secondary amine, this compound.

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. The choice of sodium borohydride as the reducing agent is based on its mild nature, cost-effectiveness, and proven efficacy in imine reduction without significantly affecting the starting aldehyde.[4][5]

Materials:

-

Thiophene-2-carboxaldehyde

-

Benzylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Acetic acid (glacial)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq.) in anhydrous methanol.

-

To this solution, add benzylamine (1.0-1.1 eq.) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to facilitate imine formation.[4]

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.[4]

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The fractions containing the pure product, as determined by TLC, are collected and the solvent is removed under reduced pressure to yield the purified amine.

Caption: General workflow for the purification of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NS | [6] |

| Molecular Weight | 203.31 g/mol | [6] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | General observation for similar compounds |

| Boiling Point | Not explicitly reported, but likely >200 °C at atmospheric pressure | Inferred from similar structures |

| Storage | 2-8°C, sealed in dry conditions | [6] |

Spectroscopic Data

While a publicly available, fully assigned spectrum for this compound is not readily found, data from closely related structures and general principles of spectroscopy allow for a reliable prediction of its key spectral features. The existence of its NMR spectra is noted in supplementary materials of scientific publications, confirming its synthesis and characterization in research settings.[7]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Thiophene Ring): Three distinct signals are expected in the aromatic region (δ 6.9-7.4 ppm), corresponding to the three protons on the thiophene ring.

-

Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the phenyl group is expected in the range of δ 7.2-7.4 ppm.

-

Methylene Protons (-CH₂-): Two singlet signals are expected for the two methylene groups connecting the nitrogen to the thiophene and benzyl rings, likely in the range of δ 3.8-4.0 ppm.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, is expected for the amine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals corresponding to the carbons of the thiophene and benzyl rings will appear in the downfield region (δ 120-145 ppm).

-

Methylene Carbons: Two signals for the methylene carbons will be present in the aliphatic region (δ 45-55 ppm).

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic peak for the N-H stretch of a secondary amine is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene groups.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring systems.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.31).

-

Common fragmentation patterns would include the loss of the benzyl group or the thiophen-2-ylmethyl group.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a scaffold in medicinal chemistry.

Anticancer Activity

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which can incorporate the this compound substructure, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[8][9] This complex is a key regulator of the DNA damage response, and its inhibition can lead to increased cell death in cancer cells, particularly in non-small cell lung cancer.[8] The thiophene moiety in these inhibitors plays a crucial role in their activity.

Caption: Potential mechanism of anticancer activity via inhibition of the USP1/UAF1 complex.

Anti-inflammatory Properties

Thiophene derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[1][2][10] TNF-α is a key cytokine involved in systemic inflammation. The incorporation of the thiophene ring in this compound suggests that it could be a valuable starting point for the development of novel anti-inflammatory agents.

Conclusion

This compound is a readily accessible compound with significant potential in drug discovery. Its synthesis via reductive amination is a robust and efficient process. The presence of both the thiophene and N-benzyl moieties provides a rich scaffold for further chemical modification to optimize its biological activity. Further investigation into its specific inhibitory profile against targets like USP1/UAF1 and its anti-inflammatory properties is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the promising applications of this versatile molecule.

References

-

Dawood, D. H., Nossier, E. S., Abdelhameed, M. F., Asaad, G. F., & Abd El-Rahman, S. S. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726. [Link]

-

ResearchGate. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

OUCI. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Retrieved from [Link]

-

Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

-

Alinezhad, H., & Tollabian, Z. (2012). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 28(2), 923-926. [Link]

-

Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Gevorgyan, A. R., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Arkivoc, 2008(9), 42-51. [Link]

-

Watson, A. J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Zeynizadeh, B., & Rahimi, S. (2008). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 53(1), 1432-1435. [Link]

-

Alinezhad, H., & Tajbakhsh, M. (2009). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Bulletin of the Korean Chemical Society, 30(10), 2446-2448. [Link]

-

ChemSynthesis. (n.d.). N-benzyl-N-methylethanamine. Retrieved from [Link]

-

Dondoni, A., et al. (1994). Synthesis of N-benzyl nitrones. Synthetic Communications, 24(18), 2537-2544. [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

-

ChemBK. (n.d.). N-Benzylmethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis; Experimental and Theoretical Spectroscopic Analysis (FT-IR, NMR, UV) of N-Benzyl-1-Phenyl-5-(Thiophen-3-Yl)-4-Pentyn-2-Amine | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2019). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

-

García-Gutiérrez, P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 931. [Link]

-

Semantic Scholar. (2014). Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2- phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]

-

MDPI. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Retrieved from [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

Sources

- 1. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Benzyl-1-(thiophen-2-yl)methanamine chemical structure and IUPAC name

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both benzyl and thienylmethyl moieties. This document details the compound's chemical identity, including its structure and IUPAC nomenclature. A detailed, field-proven protocol for its synthesis via reductive amination is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide consolidates key analytical data for structural verification and discusses the potential applications of this compound, particularly as a scaffold in medicinal chemistry, drawing from the established biological activities of related benzylamine and thiophene derivatives.

Chemical Identity and Structure

This compound is a molecule of significant interest in synthetic and medicinal chemistry due to the presence of two key pharmacophores: the benzyl group and the thiophene ring.

-

IUPAC Name: this compound[1]

-

Common Synonyms: Benzyl(thiophen-2-ylmethyl)amine, N-(Phenylmethyl)-2-thiophenemethanamine

-

CAS Number: 73325-61-8[2]

-

Molecular Formula: C₁₂H₁₃NS[2]

-

Molecular Weight: 203.30 g/mol [2]

Chemical Structure

The structure consists of a secondary amine linking a benzyl group to a methylene group which is, in turn, attached to the 2-position of a thiophene ring. The inherent properties of both the electron-rich, aromatic thiophene ring and the versatile benzyl group make this compound a valuable building block for more complex molecular architectures.

Caption: 2D Chemical Structure of this compound.

Synthesis Protocol: Reductive Amination

The most direct and widely employed method for synthesizing this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This process occurs in two main stages: the formation of an intermediate imine, followed by its in-situ reduction to the target secondary amine.

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Solvent: Methanol or ethanol is typically chosen as the solvent. These protic solvents are effective at solvating the reactants and the reducing agent, sodium borohydride (NaBH₄). They also act as the proton source during the reduction of the imine.

-

Imine Formation: The initial condensation between the aldehyde and the primary amine is a reversible equilibrium reaction that produces water as a byproduct. While drying agents can be used to drive the equilibrium forward, for a subsequent in-situ reduction, the reaction is often allowed to proceed for a short period before the reducing agent is introduced.

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selectivity is paramount; it readily reduces the C=N bond of the imine but is slow to reduce the starting aldehyde, especially at lower temperatures. This chemoselectivity prevents the wasteful formation of thiophen-2-ylmethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used but require strictly anhydrous conditions and are less safe to handle.

-

Temperature Control: The initial imine formation is often performed at room temperature. The reduction step, being exothermic, is typically controlled by cooling the reaction mixture in an ice bath before the portion-wise addition of NaBH₄. This prevents runaway reactions and minimizes side product formation.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on established chemical principles for reductive amination and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Thiophene-2-carboxaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

-

Amine Addition: Add benzylamine (1.0–1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30–60 minutes to facilitate imine formation.

-

Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15–20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2–4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the intermediate imine.

-

Quenching and Workup: Carefully quench the reaction by slowly adding water or saturated NaHCO₃ solution. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Analytical and Spectroscopic Data

Characterization of the final product is essential for confirming its identity and purity. Spectroscopic data for this compound has been reported in the literature, providing a benchmark for verification.[1]

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons of the benzyl and thiophene rings (typically in the δ 6.9-7.4 ppm range). Characteristic singlets for the two methylene (CH₂) groups, and a broad singlet for the amine (N-H) proton. |

| ¹³C NMR (Carbon NMR) | Resonances for the aromatic carbons of both rings, and distinct signals for the two aliphatic methylene carbons. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. |

| FT-IR (Infrared Spec.) | A characteristic N-H stretching vibration (typically a medium to weak band around 3300-3500 cm⁻¹). C-H stretches for aromatic and aliphatic groups, and C=C stretching bands for the aromatic rings. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₂H₁₃NS). Characteristic fragmentation patterns, often involving the cleavage of the benzylic C-N bond. |

Applications and Research Interest

While specific applications for this compound itself are not extensively documented in dedicated studies, its structural components suggest significant potential as a scaffold or intermediate in drug discovery and materials science.

-

Medicinal Chemistry Scaffold: Both benzylamines and thiophenes are privileged structures in medicinal chemistry. Thiophene derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, benzylamine derivatives are core components of numerous pharmaceuticals, with activities ranging from antifungal to neurological.[4] The combination of these two moieties in one molecule makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic value. For instance, related N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be synthesized using thiophen-2-ylmethanamine, have been investigated as potent anticancer agents.[5]

-

Synthetic Intermediate: As a secondary amine, the nitrogen atom can be further functionalized. It can undergo reactions such as acylation, alkylation, or be incorporated into more complex heterocyclic systems, making it a versatile building block for organic synthesis.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between 2-8°C.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if any symptoms persist.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

- Supplementary Information for "Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium and Lithium Anilides". Royal Society of Chemistry.

- Supplementary Information for a publication by The Royal Society of Chemistry. This document contains mentions of this compound (4d) and its NMR spectra.

- Trotman-Grant, A. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

-

PubChem. N-Methyl-N-(3-thien-3-ylbenzyl)amine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. (+)-Benzylphenethylamine. National Center for Biotechnology Information. Available at: [Link].

-

MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available at: [Link].

-

PubChem. N-benzyl-N-phenylethanethioamide. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link].

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link].

-

ResearchGate. synthesis of n-benzyl nitrones. Available at: [Link].

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link].

-

Encyclopedia.pub. Biological Activities of Thiophenes. Available at: [Link].

-

J-GLOBAL. N-Benzyl-3-methyl-1,3-dihydrobenzo[c]thiophene-1-imine | Chemical Substance Information. Available at: [Link].

- Royal Society of Chemistry. Supplementary Info for RSC adv. after corrections.

-

MDPI. Benzo[b]thiophene-2-carbaldehyde. Available at: [Link].

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link].

-

PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-benzyl-1-phenylethylamine. National Center for Biotechnology Information. Available at: [Link].

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link].

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

Scribd. Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Available at: [Link].

-

ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Available at: [Link].

- Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age.

-

PubMed. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. National Center for Biotechnology Information. Available at: [Link].

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link].

-

PubChem. Spectral Information. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. Table 1 Crystal data and structure tenement parameters of N-benzyl-. Available at: [Link].

- Concise Formation of 4-Benzyl Piperidines and Related Deriv

-

NIST WebBook. Benzenemethanamine, N-phenyl-. Available at: [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

CAS number and molecular formula for N-Benzyl-1-(thiophen-2-yl)methanamine

An Essential Building Block in Medicinal Chemistry and Materials Science

Introduction

N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine featuring both a benzyl and a thiophene moiety, represents a significant scaffold in the landscape of synthetic organic chemistry. Its structural hybridization of an aromatic benzyl group, known for its diverse roles in bioactive molecules, and a thiophene ring, a versatile pharmacophore, makes it a compound of considerable interest to researchers in drug discovery and materials science.[1] The inherent reactivity of the secondary amine, coupled with the electronic properties of the thiophene ring, provides a versatile platform for the synthesis of more complex molecular architectures. This guide aims to provide a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to drug development professionals.

Chemical Identity and Physicochemical Properties

Proper identification and characterization are fundamental to the successful application of any chemical compound. This section provides the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 73325-61-8 | [2] |

| Molecular Formula | C₁₂H₁₃NS | |

| Molecular Weight | 203.31 g/mol | |

| Synonyms | Benzyl(thiophen-2-ylmethyl)amine | |

| Appearance | Not definitively reported; likely a liquid or low-melting solid at room temperature. | |

| Boiling Point | Not explicitly reported. | |

| Melting Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

Table 1: Key Chemical and Physical Properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Figure 1: Synthesis via Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example based on general procedures for reductive amination.[3][4]

Materials:

-

Thiophene-2-carboxaldehyde

-

Benzylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous methanol.

-

To this solution, add benzylamine (1.0-1.1 eq).

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, the structure of this compound can be confirmed by standard spectroscopic techniques. A supplementary information document from the Royal Society of Chemistry indicates the existence of ¹H and ¹³C NMR spectra for this compound, confirming its successful synthesis and characterization in research settings.[5]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Thiophene Ring): Signals in the aromatic region (typically δ 6.8-7.5 ppm), showing characteristic coupling patterns for a 2-substituted thiophene.

-

Aromatic Protons (Benzyl Ring): A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.

-

Methylene Protons (-CH₂-Ph): A singlet or AB quartet in the range of δ 3.7-4.0 ppm.

-

Methylene Protons (-CH₂-Thiophene): A singlet or AB quartet in the range of δ 3.8-4.2 ppm.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which is dependent on concentration and solvent, often observed between δ 1.5-3.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (Thiophene and Benzyl Rings): Multiple signals in the aromatic region (δ 120-145 ppm).

-

Methylene Carbons: Two distinct signals in the aliphatic region (δ 45-60 ppm) corresponding to the two methylene groups.

Applications in Drug Discovery and Materials Science

The N-benzyl and thiophene moieties are prevalent in a wide array of biologically active compounds, suggesting that this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

-

Anticancer Agents: The thiophene ring is a well-established pharmacophore in the design of various anticancer drugs.[1] Furthermore, derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which can be synthesized from precursors like thiophen-2-ylmethanamine, have been investigated as potent inhibitors of USP1/UAF1 deubiquitinase, a promising target in oncology.[6][7]

-

Anti-inflammatory and Antioxidant Agents: Thiophene-containing compounds have demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties.[1] The N-benzyl group can also contribute to the modulation of these activities. For instance, N-benzyl-N-methyldecan-1-amine has been shown to possess anti-inflammatory properties.[8]

-

Central Nervous System (CNS) Active Compounds: The structural motifs present in this compound are found in various CNS-active agents. The benzylamine scaffold is a key component in many neurologically active drugs.

Safety and Handling

-

Benzylamine: Benzylamine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[9]

-

Thiophene-2-carboxaldehyde: This compound is an irritant and should be handled with care.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via reductive amination, combined with the desirable properties of its constituent benzyl and thiophene moieties, makes it an attractive starting material for the development of novel compounds with a wide range of biological activities. As research in these areas continues to expand, the utility of this compound as a key building block is poised to grow. Further detailed studies on its physicochemical properties, spectroscopic characterization, and biological activity are warranted to fully unlock its potential.

References

- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.

- ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm5010495]

- Sigma-Aldrich. SAFETY DATA SHEET - Benzylamine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/407712]

- Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-N-Benzyl-.alpha.-methylbenzylamine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC204480050&countryCode=US&language=en]

- MDPI. Benzo[b]thiophene-2-carbaldehyde. [URL: https://www.mdpi.com/1422-8599/2014/3/M823/pdf]

- Thermo Fisher Scientific. SAFETY DATA SHEET - Benzylamine. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FALFAAA10997_S_20220905.pdf]

- Thermo Fisher Scientific. SAFETY DATA SHEET - N-Benzylmethylamine. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA13746_S_20220905.pdf]

- Thermo Fisher Scientific. SAFETY DATA SHEET - N-Benzylmethylamine. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA13746_S_20220905.pdf]

- ResearchGate. (PDF) Benzo[b]thiophene-2-carbaldehyde. [URL: https://www.researchgate.net/publication/273456723_Benzobthiophene-2-carbaldehyde]

- PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/25229415/]

- Sigma-Aldrich. Application Note – Reductive Amination. [URL: https://www.sigmaaldrich.

- Encyclopedia.pub. Biological Activities of Thiophenes. [URL: https://encyclopedia.pub/entry/52784]

- Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/b16629-23/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [URL: https://www.orgchemdonations.

- Benchchem. N-benzyl-3-nitrothiophen-2-amine bioactivity compared to similar compounds. [URL: https://www.benchchem.com/product/bcm2098491/technical-support]

- BLDpharm. 73325-61-8|this compound. [URL: https://www.bldpharm.com/products/73325-61-8.html]

- Organic Syntheses. 2-thenaldehyde. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0918]

- PubChem. N-benzyl-N-thiophen-2-ylbenzenesulfonamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54560622]

- MDPI. (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. [URL: https://www.mdpi.com/1422-8599/3/5/M85/pdf]

- ChemSynthesis. N-benzyl-1-phenylmethanamine. [URL: https://www.chemsynthesis.com/base/chemical-structure-103-49-1.html]

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [URL: https://core.ac.uk/download/pdf/236021469.pdf]

- Frontiers. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1147980/full]

- Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [URL: https://www.orgchemdonations.

- PubMed Central. N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3297274/]

- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [URL: http://eprints.usm.my/39239/1/1D_AND_2D_NMR_STUDIES_OF_BENZYL_O%E2%80%93VANILLIN.pdf]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 73325-61-8|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Profile of N-Benzyl-1-(thiophen-2-yl)methanamine: A Technical Guide

Introduction

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine featuring both a benzyl group and a thiophene-2-ylmethyl group attached to a central nitrogen atom. This unique combination of a biologically relevant benzyl moiety and a versatile thiophene heterocycle makes it a compound of interest in medicinal chemistry and materials science. Thiophene derivatives are known for a wide range of pharmacological activities, and the incorporation of a benzyl group can significantly influence properties such as lipophilicity and target binding.[1] A thorough understanding of the molecular structure is paramount for elucidating its chemical behavior and potential applications. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation presented herein is grounded in fundamental principles and supported by empirical data.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectral data. The molecule consists of a thiophene ring, a benzene ring, two methylene bridges, and a secondary amine. Each of these components gives rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification. The data presented is based on spectra obtained in a CDCl₃ solvent.[1]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

| Data sourced from[1] | |||

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H ₅) |

| ~7.15 | Doublet of doublets | 1H | Thiophene proton (H5) |

| ~6.95 | Multiplet | 2H | Thiophene protons (H3, H4) |

| ~3.90 | Singlet | 2H | Benzyl methylene protons (N-CH ₂-Ph) |

| ~3.80 | Singlet | 2H | Thienyl methylene protons (Th-CH ₂-N) |

| ~1.80 | Broad Singlet | 1H | Amine proton (NH ) |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (δ 7.20-7.40): The multiplet integrating to five protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Thiophene Region (δ 6.95-7.15): The signals in this region are assigned to the three protons on the thiophene ring. The proton at the 5-position (H5) typically appears as a doublet of doublets due to coupling with H4 and H3. The protons at the 3 and 4-positions (H3 and H4) often result in a complex multiplet.

-

Methylene Bridges (δ 3.80, 3.90): The two singlet signals, each integrating to two protons, are assigned to the methylene groups. The proximity of the electron-withdrawing aromatic and thiophene rings deshields these protons, causing them to appear in this downfield region. The slight difference in their chemical shifts is due to the different electronic effects of the phenyl and thienyl groups.

-

Amine Proton (δ 1.80): The broad singlet is characteristic of a secondary amine proton. Its chemical shift can vary depending on concentration and temperature, and it may undergo exchange with deuterium in D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Signal (δ, ppm) | Assignment |

| Data sourced from[1] | |

| ~142.0 | Quaternary thiophene carbon (C2) |

| ~139.5 | Quaternary benzene carbon (C-ipso) |

| ~128.5 | Benzene carbons (C-ortho, C-meta) |

| ~127.0 | Benzene carbon (C-para) |

| ~126.5 | Thiophene carbon (C5) |

| ~125.0 | Thiophene carbon (C4) |

| ~124.5 | Thiophene carbon (C3) |

| ~54.0 | Benzyl methylene carbon (C H₂-Ph) |

| ~48.0 | Thienyl methylene carbon (Th-C H₂) |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic and Heteroaromatic Carbons (δ 124.0-142.0): The signals in this range correspond to the six carbons of the benzene ring and the four carbons of the thiophene ring. The quaternary carbons (C2 of thiophene and the ipso-carbon of the benzene ring) are typically less intense.

-

Methylene Carbons (δ 48.0, 54.0): These two signals correspond to the two methylene bridge carbons. Their chemical shifts are in the expected range for carbons attached to a nitrogen atom and an aromatic or heteroaromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The ATR-FTIR spectrum of this compound would exhibit the following key absorptions[1]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | C-H stretch (aromatic and heteroaromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, CH₂) |

| ~1600, ~1490, ~1450 | Medium to strong | C=C stretching (aromatic and heteroaromatic rings) |

| ~1430 | Medium | C-H in-plane bending (CH₂) |

| ~1150 | Medium | C-N stretching |

| ~740, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene and 2-substituted thiophene) |

Interpretation of IR Spectrum:

-

N-H Stretch: The presence of a sharp peak around 3300 cm⁻¹ is a clear indication of the N-H bond of the secondary amine.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic and heteroaromatic systems, while those below 3000 cm⁻¹ are due to the methylene groups.

-

Ring Vibrations: The series of absorptions between 1450 and 1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene and thiophene rings.

-

Fingerprint Region: The strong absorptions in the fingerprint region, particularly around 700-740 cm⁻¹, are highly characteristic of the substitution patterns of the aromatic and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A high-resolution mass spectrum would confirm the elemental composition.[1]

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ would be observed at m/z 203. The fragmentation of this compound is expected to be dominated by cleavage at the benzylic and thienylic positions, which are stabilized by the adjacent aromatic and heteroaromatic rings.

Sources

Physical and chemical properties of N-Benzyl-1-(thiophen-2-yl)methanamine

An In-depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 73325-61-8), a secondary amine incorporating both a benzyl and a thiophenylmethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust synthesis protocol via reductive amination, provides an in-depth analysis of its structural characterization through spectroscopic methods, and discusses its potential applications based on the functionalities present in the molecule. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to the presence of two key pharmacophores: the thiophene ring and the benzylamine group. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the benzylamine scaffold is a common feature in many biologically active compounds. The combination of these two moieties in a single molecular entity presents a promising platform for the discovery of novel therapeutic agents. This guide aims to be a foundational resource for researchers working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following section summarizes the known and predicted properties of this compound.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzyl(thiophen-2-ylmethyl)amine, N-(Phenylmethyl)-2-thiophenemethanamine | [1] |

| CAS Number | 73325-61-8 | [1] |

| Molecular Formula | C₁₂H₁₃NS | [1][2] |

| Molecular Weight | 203.30 g/mol | [2] |

| Appearance | Colorless oil (Predicted) | [3] |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | > 300 °C | Based on similar structures like dibenzylamine (300 °C)[4]. |

| Melting Point | Not Applicable (Liquid at room temperature) | Assumed based on its description as an oil[3]. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Inferred from the nonpolar nature of the benzyl and thiophene groups and the polar amine group. |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the reductive amination of thiophene-2-carbaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

Synthesis Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

To a solution of thiophene-2-carbaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The initial reaction is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. Methanol is a suitable solvent that facilitates the dissolution of reactants and the subsequent reduction step.

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions.

-

Rationale: The reaction is cooled to control the exothermic nature of the reduction with NaBH₄. Portion-wise addition prevents a rapid evolution of hydrogen gas. Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine to the amine without affecting the thiophene or benzene rings.

-

-

Work-up and Purification:

-

After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Rationale: The work-up procedure is designed to remove unreacted reagents and byproducts. The NaHCO₃ wash neutralizes any acidic species.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil[3].

-

Structural Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.40 – 7.36 (m, 4H), 7.33 – 7.28 (m, 1H), 7.26 (dd, J = 5.0, 1.2 Hz, 1H), 7.00 (dd, J = 5.0, 3.4 Hz, 1H), 6.97 (dd, J = 3.3, 0.9 Hz, 1H), 4.03 (s, 2H), 3.87 (s, 2H), 1.75 (bs, 1H).[5]

-

Interpretation: The multiplet between 7.40 and 7.28 ppm corresponds to the five protons of the benzyl ring. The signals at 7.26, 7.00, and 6.97 ppm are characteristic of the three protons on the thiophene ring. The two singlets at 4.03 and 3.87 ppm are assigned to the two methylene (CH₂) groups. The broad singlet at 1.75 ppm corresponds to the N-H proton of the secondary amine.

-

-

¹³C NMR (101 MHz, CDCl₃) δ: 144.27, 140.06, 128.47, 128.24, 127.06, 126.65, 124.91, 124.42, 52.81, 47.61.[5]

-

Interpretation: The signals in the aromatic region (124-145 ppm) correspond to the carbon atoms of the benzene and thiophene rings. The two signals at 52.81 and 47.61 ppm are attributed to the two methylene carbons.

-

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): The expected exact mass for the protonated molecule [M+H]⁺ is a key confirmation of the elemental composition.

Chemical Reactivity and Potential Applications

This compound, as a secondary amine, is expected to undergo typical reactions of this functional group, such as N-alkylation, acylation, and sulfonylation. These reactions allow for the further derivatization of the molecule to explore structure-activity relationships in drug discovery programs.

Logical Workflow for Derivatization and Biological Screening

Caption: A logical workflow for the derivatization and biological evaluation of this compound.

Potential as a Scaffold in Drug Discovery

The structural motifs within this compound suggest several potential avenues for drug discovery:

-

Antimicrobial Agents: The thiophene ring is a well-known pharmacophore in many antimicrobial agents.

-

Anticancer Agents: Benzylamine derivatives have been investigated for their potential as anticancer agents.

-

Kinase Inhibitors: The overall structure could potentially be adapted to fit into the ATP-binding pocket of various kinases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound are not available, the safety profile can be inferred from related compounds like benzylamine.

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure, seek medical advice.

-

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and structural characterization. The outlined experimental protocol for its synthesis via reductive amination offers a reliable method for its preparation. While further studies are required to fully elucidate its biological activity and toxicological profile, this guide serves as a solid foundation for researchers to build upon in their exploration of this promising compound.

References

- Supporting Information for "Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol". Royal Society of Chemistry.

-

ChemSynthesis. (2025). N,N-dibenzyl-1-thiophen-2-ylmethanamine. [Link]

-

ChemSynthesis. (2025). N-benzyl-1-phenylmethanamine. [Link]

-

ChemBK. (n.d.). N-Benzylmethylamine. [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]

-

Brookhart, M., & Cheng, C. (n.d.). Supporting Information. [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). RJPBCS 9(3), 77.

Sources

Reactivity and stability of N-Benzyl-1-(thiophen-2-yl)methanamine

An In-Depth Technical Guide to the Reactivity and Stability of N-Benzyl-1-(thiophen-2-yl)methanamine

**Abstract

This compound (CAS No. 73325-61-8), also known as Tifacogin, is a secondary amine incorporating both a benzylamine and a thiophene moiety.[1] The thiophene ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2][3] Furthermore, closely related structures derived from 2-thiophenemethylamine have demonstrated potent pro-apoptotic and anti-metastatic activity in melanoma models, highlighting the therapeutic potential of this chemical class.[4] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's inherent reactivity and stability is paramount for successful preclinical and clinical development. It informs formulation design, storage conditions, and the prediction of metabolic fate. This guide provides a comprehensive analysis of the chemical stability and reactivity profile of this compound, grounded in the fundamental principles of its constituent functional groups and supported by established scientific literature.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique combination of a flexible secondary amine linker, an aromatic benzyl group, and an electron-rich thiophene heterocycle. This structure dictates its physical and chemical behavior.

The molecule's reactivity is primarily governed by two centers:

-

The Secondary Amine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity.

-

The Thiophene Ring: An aromatic system that is more electron-rich than benzene, making it susceptible to electrophilic attack and oxidation.[5]

Physicochemical Data

Quantitative data provides a baseline for understanding the molecule's behavior in various environments.

| Property | Value | Source |

| CAS Number | 73325-61-8 | [1][6] |

| Molecular Formula | C₁₂H₁₃NS | [1][6] |

| Molecular Weight | 203.30 g/mol | [1] |

| Topological Polar Surface Area | 40.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Recommended Storage | 2-8°C, Sealed in dry conditions | [1][6] |

Chemical Reactivity Profile

The overall reactivity of this compound is a composite of the behaviors of its core functional groups. Understanding these individual contributions allows for the prediction of its interactions and degradation pathways.

Reactivity of the Secondary Amine Moiety

The secondary amine is arguably the most reactive site under common pharmaceutical processing and physiological conditions.

-

Basicity and Salt Formation: As a secondary amine, the molecule is basic and will readily react with acids to form salts.[7] This property is crucial for solubilization and the potential development of salt forms of an active pharmaceutical ingredient (API). The pKa of the conjugate acid of the structurally similar benzylamine is 9.34, suggesting this molecule will be protonated in acidic environments like the stomach.[8]

-

Oxidative Susceptibility: Oxidative degradation is a primary liability for many amine-containing drugs.[9][10] For secondary amines, this process is often initiated by the formation of an amine radical through electron abstraction from the nitrogen or hydrogen abstraction from a carbon atom alpha to the nitrogen.[9] This initial step can trigger a cascade of reactions leading to bond cleavage.[9][11] Studies have shown that secondary amines can exhibit higher rates of oxidative degradation compared to primary or tertiary amines.[11] Potential oxidation of this compound could lead to the formation of imines, which can subsequently hydrolyze to yield benzaldehyde and 1-(thiophen-2-yl)methanamine, or cleavage products such as ammonia and aldehydes.[8][11]

-

Nucleophilicity: The nitrogen lone pair makes the molecule a potent nucleophile, capable of reacting with various electrophiles. This is the basis for potential N-alkylation or N-acylation reactions, which could occur if the molecule is formulated with reactive excipients or exposed to certain metabolites.

-

Hydrogenolysis of the N-Benzyl Group: The benzyl group attached to an amine is susceptible to cleavage via catalytic hydrogenolysis.[8] While this is often a deliberate synthetic step to deprotect an amine, it represents a potential reactivity pathway under reductive conditions.[8]

Reactivity of the Thiophene Ring

The thiophene ring, while aromatic, possesses distinct reactivity compared to benzene.

-

Aromatic Character: Thiophene's aromaticity lends it considerable stability.[2] The ring itself is not prone to cleavage under mild hydrolytic or thermal conditions.

-

Electrophilic Substitution: Due to the electron-donating nature of the sulfur atom, the thiophene ring is more activated towards electrophilic substitution than benzene.[5] Attack occurs preferentially at the C2 and C5 positions. Since the C2 position is already substituted in the target molecule, the C5 position is the most likely site for further electrophilic reactions like halogenation or nitration.

-

Oxidative Degradation: Despite its general stability, the thiophene ring is susceptible to oxidative degradation, particularly by reactive oxygen species like singlet oxygen.[12][13] The primary mechanism involves a [2+4] cycloaddition reaction, leading to an unstable endoperoxide intermediate that can decompose, resulting in ring opening.[13][14] This pathway is a critical consideration for photostability and compatibility with oxidative environments.[12]

Stability Profile and Degradation Pathways

A comprehensive stability profile is essential for drug development, guiding decisions on formulation, packaging, and storage.[15] Forced degradation studies, or stress testing, are used to deliberately degrade a molecule to identify its intrinsic vulnerabilities.[10][16]

Predicted Degradation Under Stress Conditions

Based on the reactivity profile, this compound is most susceptible to oxidation and photolytic stress.

-

Oxidative Stress (e.g., H₂O₂, AIBN): This is predicted to be the most significant degradation pathway. The molecule has two primary sites for oxidative attack: the secondary amine and the thiophene ring. Degradation could result in a complex mixture of products arising from N-dealkylation, C-N bond cleavage, and thiophene ring oxidation.[9][13]

-

Photolytic Stress (e.g., UV/Visible Light): The presence of two aromatic systems suggests significant UV absorbance. Thiophene-containing photosensitizers are known to be reactive towards singlet oxygen, which can be generated under illumination.[13][14] This reactivity can lead to self-degradation.[13] Therefore, photostability is a critical parameter to evaluate.

-

Acidic/Basic Hydrolysis: The core structure of the molecule lacks readily hydrolyzable groups like esters or amides. Therefore, it is expected to be stable against hydrolysis across a wide pH range under moderate temperatures. While amides can be hydrolyzed under harsh conditions, they would first need to be formed via oxidation.[17][18] Imines, which are potential precursors or impurities from synthesis, are susceptible to hydrolysis.[19]

-

Thermal Stress: The parent structures, benzylamine and thiophene, exhibit good thermal stability.[20][21] The molecule is expected to be stable at typical pharmaceutical processing temperatures. High-temperature pyrolysis would likely lead to cleavage of the C-N bonds.[22]

The diagram below illustrates the two most probable oxidative degradation pathways for the molecule.

Caption: Predicted oxidative degradation pathways for this compound.

Recommendations for Storage and Handling

Given the susceptibility to oxidation and potential photosensitivity, the following precautions are recommended:

-

Storage: The compound should be stored at refrigerated temperatures (2-8°C) as recommended by suppliers.[1][6]

-

Atmosphere: For long-term storage, especially in solution, packaging under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation.

-

Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a systematic approach using forced degradation studies is required. The following protocols provide a framework for these experiments.

General Experimental Workflow

The workflow for assessing chemical stability involves subjecting the compound to various stress conditions and analyzing the outcomes using a stability-indicating analytical method.

Caption: General workflow for a forced degradation study.

Protocol for a Forced Oxidation Study

This protocol details a representative experiment to assess oxidative stability.

Objective: To determine the degradation of this compound in the presence of an oxidizing agent.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Volumetric flasks, pipettes, amber HPLC vials

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

-

Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

-

Stress Initiation: Add 1.0 mL of 30% H₂O₂ to the flask. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL of the compound in 3% H₂O₂.

-

Control Sample: Prepare a control sample using the same procedure but substituting the H₂O₂ with 1.0 mL of water.

-

Incubation: Store both the stressed and control samples at room temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Immediately analyze each aliquot by a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on any new peaks that appear, aiding in the identification of degradation products.

Protocol for a Photostability Study (ICH Q1B)

Objective: To evaluate the stability of the compound when exposed to light.

Materials:

-

Compound in solid form and in solution (e.g., 0.1 mg/mL in 50:50 acetonitrile/water).

-

ICH-compliant photostability chamber.

-

Quartz cuvettes (for solution) and clear glass plates (for solid).

-

Control samples wrapped in aluminum foil.

Procedure:

-

Sample Preparation: Place the solid sample as a thin layer on a glass plate. Fill a quartz cuvette with the solution sample. Prepare identical control samples and wrap them securely in aluminum foil to serve as dark controls.

-

Exposure: Place all samples (exposed and dark controls) in the photostability chamber.

-

Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After the exposure period, prepare the solid samples for analysis by dissolving them in a suitable solvent. Analyze all exposed and control samples by HPLC-UV/MS.

-

Evaluation: Compare the chromatograms of the exposed samples to the dark controls. A significant change in purity or the appearance of new peaks indicates photosensitivity.

Conclusion

This compound is a molecule of significant interest for drug discovery. Its chemical architecture, however, presents specific stability challenges that must be managed. The primary liabilities are oxidative degradation , targeting both the secondary amine and the thiophene ring, and potential photodegradation due to its aromatic nature. The molecule is predicted to be robust against hydrolytic and moderate thermal stress.

A proactive approach, involving comprehensive forced degradation studies early in the development process, is crucial. The insights gained from such studies will enable the rational design of stable formulations, the establishment of appropriate storage and handling procedures, and the development of robust analytical methods capable of ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising scaffold.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Al-Hadhrami, A., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. [Link]

-

Molecules. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

-

Lepaumier, H., et al. (2013). Oxidative degradation of amines using a closed batch system. ResearchGate. [Link]

-

ResearchGate. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

-

Georganics. Thiophene derivatives. [Link]

-

SGS. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-